![molecular formula C142H229F3N44O48 B6295412 Tau Peptide (379-408) Trifluoroacetate CAS No. 1246357-53-8](/img/structure/B6295412.png)
Tau Peptide (379-408) Trifluoroacetate
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Overview
Description
Tau Peptide (379-408) Trifluoroacetate is a non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ . It can partially block the binding of antibodies against the 396/404 tau region . The peptide is synthetic and has a molecular weight of 3263.62 .
Molecular Structure Analysis
The molecular structure of Tau Peptide (379-408) Trifluoroacetate is complex, with a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . The peptide sequence is H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (379-408) Trifluoroacetate include a molecular weight of 3263.62 and a chemical formula of C₁₄₀H₂₂₈N₄₄O₄₆ . It is a synthetic peptide and is stored at temperatures below -15°C .
Scientific Research Applications
Peptide Synthesis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . This suggests that Tau Peptide (379-408) Trifluoroacetate could be used in the synthesis of other peptides.
Peptide Purification
TFA is also used during reversed-phase HPLC purification of peptides . Therefore, Tau Peptide (379-408) Trifluoroacetate could be used in the purification process of other peptides.
Antibody Binding Studies
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This suggests that Tau Peptide (379-408) Trifluoroacetate could be used in antibody binding studies.
Alzheimer’s Disease Research
Given its ability to block the binding of antibodies against the 396/404 tau region , Tau Peptide (379-408) Trifluoroacetate could be used in research related to Alzheimer’s disease, where tau proteins play a significant role.
Pharmaceutical Testing
As a high-quality reference standard, Tau Peptide (379-408) Trifluoroacetate could be used for pharmaceutical testing .
Toxicity Studies
Residual TFA, fluoride, and, to a much lesser extent, acetate are toxic and undesirable in peptides intended for preclinical and clinical studies . Therefore, Tau Peptide (379-408) Trifluoroacetate could be used in toxicity studies.
Mechanism of Action
Target of Action
The primary target of Tau Peptide (379-408) Trifluoroacetate is the tau protein . Tau protein is a microtubule-associated protein required for cytoskeletal stability of neuronal axons throughout normal development . The region around Ser396/Ser404 of the tau protein has received particular attention for therapeutic targeting because of its prominence and stability in diseased tissue .
Mode of Action
The non-phosphorylated analog of the tau fragment 379-408 phosphorylated at Ser³⁹⁶ and Ser⁴⁰⁴ could partially block the binding of antibodies against the 396/404 tau region . This interaction with its targets may lead to changes in the tau protein’s function and structure .
Biochemical Pathways
It is known that the tau protein, when hyperphosphorylated, may aggregate into toxic assemblies that collectively lead to neurodegeneration . Therefore, the peptide’s interaction with the tau protein could potentially influence these aggregation pathways.
Result of Action
The result of Tau Peptide (379-408) Trifluoroacetate’s action is the partial blocking of the binding of antibodies against the 396/404 tau region . This could potentially influence the aggregation of the tau protein, thereby affecting the progression of neurodegenerative diseases .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRZJHNUGVRBV-YYFYSCIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229F3N44O48 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tau Peptide (379-408) Trifluoroacetate |
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